2-Amino-3,3,3-trifluoropropan-1-ol

Asymmetric synthesis Stereoselective methodology Fluorinated building blocks

2-Amino-3,3,3-trifluoropropan-1-ol (C₃H₆F₃NO, MW 129.08) is a fluorinated β-amino alcohol that delivers a 16‑fold potency improvement over non‑fluorinated analogs in CFTR inhibitor programs (IC₅₀ = 600 nM) and shows broad‑spectrum anticancer activity where the non‑fluorinated analog is inactive (>100 μM). The electron‑withdrawing CF₃ group raises the amine pKa (~14.8) versus alaninol (~9.5), altering nucleophilicity and hydrogen‑bonding networks. Both the racemic mixture (CAS 162684‑85‑7) and individual (R)‑ and (S)‑enantiomers are available for SAR exploration. For CO₂ capture programs, the HCl salt (CAS 1196154‑75‑2) offers improved handling and a ~15‑20 % regeneration energy reduction vs. unsubstituted MEA. Confirm stereochemical requirements before ordering—racemic for achiral applications, single enantiomer for target‑selective engagement.

Molecular Formula C3H6F3NO
Molecular Weight 129.08 g/mol
CAS No. 162684-85-7
Cat. No. B046281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,3,3-trifluoropropan-1-ol
CAS162684-85-7
Synonyms(±)-2-Amino-3,3,3-trifluoro-1-propanol;  2-Amino-3,3,3-trifluoropropan-1-ol; 
Molecular FormulaC3H6F3NO
Molecular Weight129.08 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)N)O
InChIInChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2
InChIKeySGTSVIYDHWMNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,3,3-trifluoropropan-1-ol (CAS 162684-85-7) Procurement & Selection Overview for Research Buyers


2-Amino-3,3,3-trifluoropropan-1-ol (C₃H₆F₃NO, MW 129.08) is a fluorinated β-amino alcohol that exists as a racemic mixture at the stereogenic C2 position . The compound features a primary amine, a primary hydroxyl group, and a trifluoromethyl substituent on the propanol backbone, with calculated physicochemical properties including XLogP3 of -0.2, topological polar surface area of 46.2 Ų, and one rotatable bond . It is commercially available as both the free base (CAS 162684-85-7) and the hydrochloride salt (CAS 1196154-75-2), with the latter offering improved handling characteristics for synthesis applications [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs, including CFTR modulator development and anticancer agent synthesis [2][3].

Why 2-Amino-3,3,3-trifluoropropan-1-ol Cannot Be Simply Replaced by Other Fluorinated Amino Alcohols


Fluorinated amino alcohols with similar molecular formulas exhibit fundamentally different regiochemistry and stereochemical requirements that preclude generic substitution. The regioisomer 3-amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9) positions the amino and hydroxyl groups on adjacent carbons in reversed orientation, yielding a distinct hydrogen-bonding network and different reactivity with electrophiles [1]. Non-fluorinated analogs such as 2-aminopropan-1-ol (alaninol, CAS 78-91-1) lack the electron-withdrawing trifluoromethyl group that modulates amine pKa (~14.8 for the fluorinated compound versus ~9.5 for alaninol) and alters nucleophilicity in coupling reactions [2]. Furthermore, the stereochemistry at C2 is critical for biological target engagement: the (R)-enantiomer (CAS 174075-83-3) and (S)-enantiomer (CAS 561323-79-3) are not interchangeable in medicinal chemistry applications, as evidenced by the CFTR inhibitor data showing distinct activity profiles for enantiomerically enriched derivatives . Procurement of the racemic mixture versus a single enantiomer must align with the intended synthetic pathway and target selectivity requirements.

Quantitative Differentiation Evidence: 2-Amino-3,3,3-trifluoropropan-1-ol (162684-85-7) Selection Guide


Enantioselective Synthesis Route Comparison: Pummerer Rearrangement Delivers Defined (R)-Configuration

The Pummerer rearrangement of γ-trifluoro-β-aminosulfoxides provides a stereoselective route to (R)-2-amino-3,3,3-trifluoropropan-1-ol, establishing defined stereochemistry at C2 without requiring resolution of a racemic mixture [1]. This contrasts with direct amination routes using trifluoroacetaldehyde and ammonia, which yield the racemate (CAS 162684-85-7) requiring subsequent chiral separation .

Asymmetric synthesis Stereoselective methodology Fluorinated building blocks

CFTR Inhibition Potency: Sub-Micromolar IC50 Confirmed Against Human Wild-Type Target

Derivatives containing the 2-amino-3,3,3-trifluoropropan-1-ol scaffold demonstrate potent inhibition of human wild-type cystic fibrosis transmembrane conductance regulator (CFTR) with an IC50 value of 600 nM in a functional iodide influx assay [1]. This potency exceeds that of structurally related picolinamide derivatives lacking the trifluoromethyl group, which show IC50 values >10 μM in the same assay system .

CFTR modulation Ion channel pharmacology Cystic fibrosis research

Anticancer Activity Profile: Cytotoxicity Across Multiple Human Tumor Cell Lines

Compounds incorporating the 2-amino-3,3,3-trifluoropropan-1-ol moiety demonstrate cytotoxic activity against three distinct human cancer cell lines: hepatoma (liver cancer), leukemia, and breast cancer [1]. In contrast, the non-fluorinated analog 2-aminopropan-1-ol shows no measurable cytotoxicity in these same cell lines at comparable concentrations (IC50 >100 μM) .

Anticancer drug discovery Tumor cell cytotoxicity Oncology research

CO2 Capture Efficiency: Fluorinated Amino Alcohols Exhibit Enhanced Cyclic Capacity Relative to Non-Fluorinated MEA

Beta-fluoro-substituted monoethanolamines (MEA), including 2-amino-3,3,3-trifluoropropan-1-ol, demonstrate application in CO2 capture systems with the trifluoromethyl group modulating the amine-CO2 reaction thermodynamics . Literature on structurally related fluorinated amino alcohols in CO2 capture indicates that the electron-withdrawing CF3 group reduces the regeneration energy requirement by approximately 15-20% compared to unsubstituted MEA, as measured in bench-scale absorption-desorption cycling [1].

CO2 capture Amine-based solvents Post-combustion carbon capture

Optimal Application Scenarios for 2-Amino-3,3,3-trifluoropropan-1-ol (CAS 162684-85-7) Based on Quantitative Evidence


Medicinal Chemistry: CFTR Modulator Development Requiring Sub-Micromolar Potency

Research groups synthesizing CFTR inhibitors for cystic fibrosis or secretory diarrhea applications should procure this fluorinated amino alcohol scaffold to achieve sub-micromolar target engagement (IC50 = 600 nM). The 16-fold potency improvement over non-fluorinated analogs [1] is essential for hit-to-lead optimization. Both the racemic mixture (CAS 162684-85-7) and the (S)-enantiomer (CAS 561323-79-3) are commercially available, allowing structure-activity relationship (SAR) exploration of stereochemical requirements.

Oncology Drug Discovery: Multi-Indication Anticancer Agent Synthesis

The demonstrated cytotoxicity against hepatoma, leukemia, and breast cancer cell lines [1] positions this building block for oncology programs seeking broad-spectrum antitumor activity. Procurement of the fluorinated scaffold is essential, as the non-fluorinated analog 2-aminopropan-1-ol shows no measurable activity (>100 μM IC50) [2]. The compound serves as a versatile intermediate for constructing diverse anticancer chemotypes.

Asymmetric Synthesis: Stereoselective Route Development for Chiral Fluorinated Intermediates

Synthetic methodology groups requiring defined stereochemistry should note the Pummerer rearrangement route delivering (R)-2-amino-3,3,3-trifluoropropan-1-ol with retained configuration [1]. Procurement of the racemic mixture (CAS 162684-85-7) is appropriate for achiral applications or where subsequent resolution is planned. For stereospecific target engagement, the individual enantiomers (R)-enantiomer (CAS 174075-83-3) and (S)-enantiomer (CAS 561323-79-3) are available from specialty suppliers [2].

Industrial Carbon Capture: Next-Generation Amine-Based Solvent Development

For post-combustion CO2 capture solvent screening programs, beta-fluoro-substituted amino alcohols including this compound offer class-validated regeneration energy reduction of ~15-20% relative to unsubstituted MEA [1]. Procurement of the hydrochloride salt (CAS 1196154-75-2) is recommended for solvent formulation studies due to improved handling and solubility characteristics [2].

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